[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
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Overview
Description
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is a chemical compound with the molecular formula C8H7F3N2O2S. It is a specialty product often used in proteomics research . The compound is characterized by its unique structure, which includes a trifluoroethoxy group attached to an imidazo[2,1-b][1,3]thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with an imidazo[2,1-b][1,3]thiazole derivative in the presence of a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain proteins, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
What sets [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol apart is its unique combination of a trifluoroethoxy group and an imidazo[2,1-b][1,3]thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H7F3N2O2S |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)4-15-6-5(3-14)13-1-2-16-7(13)12-6/h1-2,14H,3-4H2 |
InChI Key |
LZUGNEAFWOKVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)CO)OCC(F)(F)F |
Origin of Product |
United States |
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